molecular formula C18H18N2OS B2513019 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole CAS No. 863001-02-9

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole

Cat. No.: B2513019
CAS No.: 863001-02-9
M. Wt: 310.42
InChI Key: MKSMBEKZQUUFNT-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzothiazole ring fused with an isoquinoline moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole can be achieved through various synthetic routes. One common method involves the Castagnoli–Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an anhydride with an imine, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine.

Chemical Reactions Analysis

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific atoms or groups within the molecule .

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry. In biology, the compound has shown potential as an antioomycete agent, exhibiting significant activity against phytopathogens like Pythium recalcitrans . In medicine, derivatives of this compound are being explored for their potential as aldose reductase inhibitors, which could be used to treat complications related to diabetes . Additionally, the compound’s unique structure makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-ethoxybenzo[d]thiazole can be compared with other similar compounds, such as 3,4-dihydroisoquinolin-1(2H)-one derivatives and 1,2,3,4-tetrahydroisoquinolines . These compounds share structural similarities, including the presence of an isoquinoline or tetrahydroisoquinoline moiety. this compound is unique due to the additional benzothiazole ring and ethoxy group, which confer distinct chemical and biological properties. The presence of these functional groups can enhance the compound’s stability, reactivity, and potential bioactivity compared to its analogues.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-ethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-21-15-7-8-16-17(11-15)22-18(19-16)20-10-9-13-5-3-4-6-14(13)12-20/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSMBEKZQUUFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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